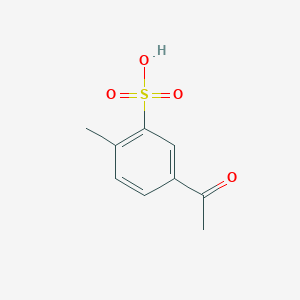
5-Acetyl-2-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-methylbenzenesulfonic acid is a chemical compound that is commonly used in scientific research. It is also known as AMS, and its molecular formula is C9H10O4S. AMS is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of AMS involves the formation of a stable derivative with the amino group of the amino acids and peptides. This derivative can be easily detected by HPLC, allowing for the analysis of the amino acid composition of proteins and peptides.
Effets Biochimiques Et Physiologiques
AMS does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AMS in lab experiments include its high sensitivity, selectivity, and stability. AMS can be used for the analysis of a wide range of amino acids and peptides. However, AMS has some limitations, including its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of AMS in scientific research. One area of research is the development of new methods for the analysis of amino acids and peptides using AMS. Another area of research is the use of AMS in the analysis of proteins and peptides in complex biological samples such as blood and urine. Additionally, AMS may have potential applications in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of AMS involves the reaction between acetyl chloride and 2-methylbenzenesulfonic acid. The reaction takes place in the presence of a catalyst such as aluminum chloride. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
AMS is widely used in scientific research as a reagent for the analysis of amino acids and peptides. It is used in the determination of the amino acid composition of proteins and peptides by high-performance liquid chromatography (HPLC). AMS reacts with the amino group of the amino acids and peptides, forming a stable derivative that can be easily detected by HPLC.
Propriétés
Numéro CAS |
101669-07-2 |
|---|---|
Nom du produit |
5-Acetyl-2-methylbenzenesulfonic acid |
Formule moléculaire |
C9H10O4S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
5-acetyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O4S/c1-6-3-4-8(7(2)10)5-9(6)14(11,12)13/h3-5H,1-2H3,(H,11,12,13) |
Clé InChI |
ZAIXVPDZCGSDNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)O |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)O |
Synonymes |
5-Acetyl-2-methylbenzenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




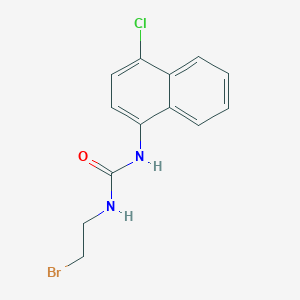
![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)




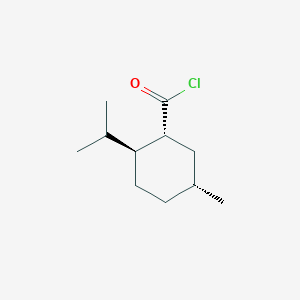
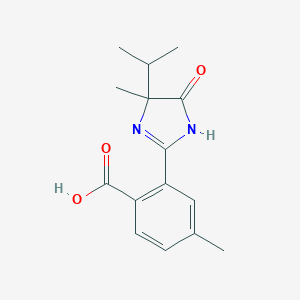

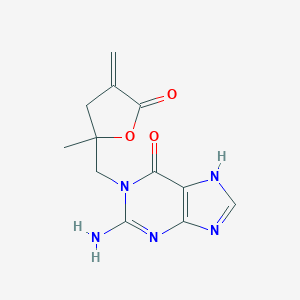

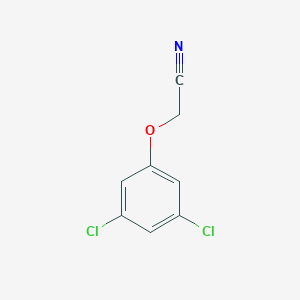
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)